molecular formula C9H17NS B14876653 2-Cyclopentylthiomorpholine

2-Cyclopentylthiomorpholine

Cat. No.: B14876653
M. Wt: 171.31 g/mol
InChI Key: LPBFKSZASSQVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentylthiomorpholine is a heterocyclic organic compound that features a morpholine ring substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylthiomorpholine typically involves the reaction of cyclopentylamine with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of cyclopentylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of alkylated or acylated derivatives.

Scientific Research Applications

2-Cyclopentylthiomorpholine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopentylthiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the cyclopentyl group.

    Thiomorpholine: Similar structure but lacks the cyclopentyl substitution.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.

Uniqueness: 2-Cyclopentylthiomorpholine is unique due to the presence of both the cyclopentyl group and the morpholine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H17NS

Molecular Weight

171.31 g/mol

IUPAC Name

2-cyclopentylthiomorpholine

InChI

InChI=1S/C9H17NS/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-10H,1-7H2

InChI Key

LPBFKSZASSQVHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.